3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol
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Overview
Description
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C8H12BrNOS and a molecular weight of 250.16 g/mol This compound features a bromothiophene moiety attached to a propanol chain via a methylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-aminopropanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromothiophene moiety can be reduced to a thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-{[(4-Bromothiophen-2-yl)methyl]amino}propanal.
Reduction: Formation of 3-{[(Thiophen-2-yl)methyl]amino}propan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromothiophene moiety can enhance the compound’s binding affinity to certain molecular targets, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorothiophen-2-yl)methyl]amino}propan-1-ol
- 3-{[(4-Fluorothiophen-2-yl)methyl]amino}propan-1-ol
- 3-{[(4-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Uniqueness
3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H12BrNOS |
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Molecular Weight |
250.16 g/mol |
IUPAC Name |
3-[(4-bromothiophen-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c9-7-4-8(12-6-7)5-10-2-1-3-11/h4,6,10-11H,1-3,5H2 |
InChI Key |
MVEUODYOFAJDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CNCCCO |
Origin of Product |
United States |
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